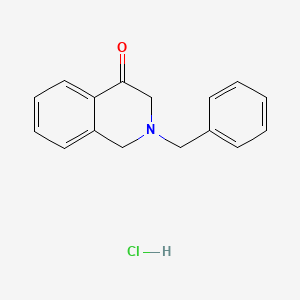

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

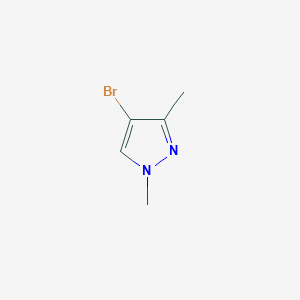

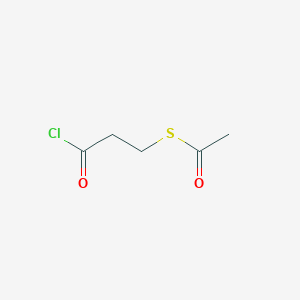

The compound "2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride" is a derivative of the dihydroisoquinoline family, which is a class of compounds known for their diverse pharmacological activities. The structure of this compound suggests that it may have interesting chemical and biological properties, which could be relevant for medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of dihydroisoquinoline derivatives can be achieved through various methods. One approach involves a three-component reaction between benzyl alcohols, isatoic anhydride, and primary amines in the presence of iodine and potassium carbonate, which allows for the preparation of 2,3-dihydroquinazolin-4(1H)-ones under mild oxidative conditions . Another method includes the indium(III)-catalyzed intramolecular hydrofunctionalization of o-(alkynyl)benzyl derivatives, leading to the formation of 1,2-dihydroisoquinolines . Additionally, a novel synthesis route for related oxazolone derivatives from 1,2,3,4-tetrahydroisoquinoline has been reported, which involves condensation reactions and the use of zinc oxide as a catalyst .

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives is characterized by a benzyl group attached to the isoquinoline nucleus. The presence of substituents on the isoquinoline ring can significantly influence the chemical behavior and biological activity of these compounds. For instance, the synthesis of a 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one derivative has been described, showcasing the versatility of the dihydroisoquinoline scaffold .

Chemical Reactions Analysis

Dihydroisoquinoline derivatives can undergo various chemical reactions, including C-H activation and annulation processes. For example, Rh(III)-catalyzed C-H activation of benzimidates with diazo compounds has been used to synthesize isoquinoline derivatives with potential medicinal chemistry applications . These reactions demonstrate the reactivity of the dihydroisoquinoline core and its potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydroisoquinoline derivatives are influenced by their molecular structure. While specific data on "2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride" is not provided, related compounds exhibit properties that are relevant to their pharmacological potential. For instance, the chronic administration of a similar compound, 1-benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, has been shown to induce parkinsonism-like motor symptoms in a primate model, indicating strong acute toxicity . This highlights the importance of understanding the toxicological profile of these compounds in addition to their chemical properties.

Applications De Recherche Scientifique

Synthesis Methods

- Research has developed various methods for synthesizing derivatives of 2,3-dihydroisoquinoline. For instance, Chen Zhan-guo (2008) demonstrated a method for synthesizing 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one, highlighting a simple operation with higher yield (Chen Zhan-guo, 2008). Similarly, L. Sarandeses et al. (2022) reported on the synthesis of 1H-Isochromenes and 1,2-dihydroisoquinolines through regioselective indium(III)-catalyzed intramolecular hydrofunctionalization (L. Sarandeses et al., 2022).

Antitumor and Antiarrhythmic Activities

- A study by A. G. Mikhailovskii et al. (2017) explored the synthesis of 1-benzyl-3,3-dialkyl-3,4-dihydroisoquinolines and their potential antiarrhythmic activity (A. G. Mikhailovskii et al., 2017). Additionally, S. Cheon et al. (1999) investigated the antitumor activity of isoquinolone derivatives against human tumor cell lines (S. Cheon et al., 1999).

Chemical Synthesis and Applications

- J. Liermann and T. Opatz (2008) demonstrated the use of 1,2,3,4-tetrahydroisoquinoline-1-carbonitriles for the synthesis of 5,6-dihydropyrrolo[2,1 a]isoquinolines and 1-benzyl-3,4-dihydroisoquinolines, showcasing versatile applications in chemical synthesis (J. Liermann & T. Opatz, 2008).

Novel Compounds and Their Applications

- Emily E. Freeman et al. (2023) presented a method for preparing diverse N-substituted 3,4-dihydroisoquinolin-1(2H)-one compounds, indicating potential applications in creating novel compounds (Emily E. Freeman et al., 2023).

Propriétés

IUPAC Name |

2-benzyl-1,3-dihydroisoquinolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO.ClH/c18-16-12-17(10-13-6-2-1-3-7-13)11-14-8-4-5-9-15(14)16;/h1-9H,10-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBXBXHGWDLCJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)CN1CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Benzyl-2,3-dihydroisoquinolin-4(1H)-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1282038.png)

![N-[4-(2-oxopropyl)phenyl]acetamide](/img/structure/B1282052.png)

![N-[2-(morpholin-4-yl)ethyl]formamide](/img/structure/B1282053.png)